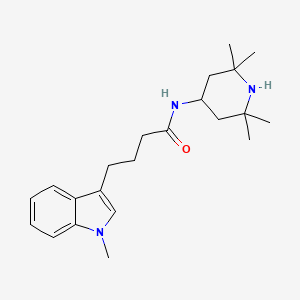![molecular formula C16H16N2O3 B11133391 N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-furamide](/img/structure/B11133391.png)
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-furamide is a compound that belongs to the class of organic compounds known as indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole moiety, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-furamide typically involves the formation of the indole ring followed by the attachment of the furamide group. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific synthetic route for this compound would involve the use of appropriate starting materials and reagents to introduce the methoxy group and the furamide moiety.
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale reactions using optimized conditions to maximize yield and purity. These methods may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-furamide can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve the use of solvents like methanol or dichloromethane and may require specific temperatures and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups at different positions on the indole ring .
Scientific Research Applications
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-furamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-furamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, indole derivatives have been shown to interact with serotonin receptors, influencing neurotransmission and mood regulation .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide
- N-[2-(4-methoxy-1H-indol-3-yl)ethyl]acetamide
- N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide
Uniqueness
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-furamide is unique due to the presence of the furamide group, which can impart distinct chemical and biological properties compared to other indole derivatives. This uniqueness can influence its reactivity, binding affinity to molecular targets, and overall biological activity .
Properties
Molecular Formula |
C16H16N2O3 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
N-[2-(4-methoxyindol-1-yl)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H16N2O3/c1-20-14-5-2-4-13-12(14)7-9-18(13)10-8-17-16(19)15-6-3-11-21-15/h2-7,9,11H,8,10H2,1H3,(H,17,19) |
InChI Key |
PHEDFZGYHWKZCA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCNC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-2-(azepan-1-yl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B11133310.png)
![3-allyl-5-{(Z)-1-[2-(dipropylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11133315.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11133316.png)
![N~2~-cyclohexyl-N-cyclopentyl-N~2~-[(4-ethoxyphenyl)sulfonyl]glycinamide](/img/structure/B11133325.png)
![ethyl 1-{N-[(4-ethoxyphenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxylate](/img/structure/B11133329.png)
![(5E)-5-{[5-(3-Chlorophenyl)furan-2-YL]methylidene}-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11133330.png)
![(5Z)-2-[(E)-2-phenylethenyl]-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11133338.png)
![5-[(4-Methoxybenzyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B11133345.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-4-ethoxy-N-ethyl-3-methylbenzenesulfonamide](/img/structure/B11133359.png)

methanone](/img/structure/B11133376.png)
![4-{[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]carbonyl}-2-methylisoquinolin-1(2H)-one](/img/structure/B11133384.png)
![N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B11133394.png)
![N-[(2R)-1-hydroxy-4-methylpentan-2-yl]-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide](/img/structure/B11133402.png)
